molecular formula C6H14N2O4S B554680 S-(Acetamidomethyl)-L-cysteine CAS No. 19647-70-2

S-(Acetamidomethyl)-L-cysteine

Cat. No. B554680
CAS RN: 19647-70-2
M. Wt: 192.24 g/mol
InChI Key: IYROALAWNNFNGA-JEDNCBNOSA-N
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Description

“S-(Acetamidomethyl)-L-cysteine” is a chemical compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 . It is also known as “S-Acetamidomethyl-deamino-cysteine” and appears as a white powder .


Molecular Structure Analysis

The molecular structure of “S-(Acetamidomethyl)-L-cysteine” can be analyzed using various tools such as ChemSpider and MolView . These tools provide a visual representation of the molecule and allow for an in-depth analysis of its structure.


Chemical Reactions Analysis

The S-acetamidomethyl (Acm) protecting group is widely used in the chemical synthesis of peptides that contain one or more disulfide bonds . Treatment of peptides containing the S-Acm protecting group with iodine results in simultaneous removal of the sulfhydryl protecting group and disulfide formation .


Physical And Chemical Properties Analysis

“S-(Acetamidomethyl)-L-cysteine” is a white powder . Its physical and chemical properties can be analyzed using various techniques, as discussed in the literature .

Scientific Research Applications

  • Conversion to Cystine Peptides : S-(Acetamidomethyl)-L-cysteine can be converted to cystine peptides by reacting with iodine. This method has been applied in synthesizing cyclo-L-cystine, a compound whose structure was confirmed through molecular weight determination, NMR, and mass spectroscopy (Kamber, 1971).

  • Disulfide Bond Formation : It has been found effective in forming disulfide bonds in peptides. For instance, S-(Acetamidomethyl) cysteine was converted to cystine by deprotecting the group with silver trifluoromethanesulfonate and dimethylsulfoxide/aqueous HCl treatment, which was successfully applied in synthesizing oxytocin and urotensin II (Tamamura et al., 1993).

  • Synthesis of Peptides : The acetamidomethyl group attached to the thiol function of cysteine has been cleaved effectively by treatment with silver trifluoromethanesulfonate in trifluoroacetic acid, aiding in the synthesis of peptides like oxytocin and chicken calcitonin (Fujii et al., 1989).

  • Development of New Protecting Groups : Studies have been conducted on developing new protecting groups for cysteine's thiol function, comparing them with S-(Acetamidomethyl)-L-cysteine. For example, the S-Trimethylacetamidomethyl-L-cysteine (Cys(Tacm)) group was developed and compared for its stability and susceptibility to sulfoxide formation (Kiso et al., 1990).

  • Alternative Protecting Groups : The instability of the acetamidomethyl group under certain conditions led to the development of alternative protecting groups for cysteine and selenocysteine, such as the p-nitrobenzyl group (Muttenthaler et al., 2010).

  • Protein Synthesis : S-(Acetamidomethyl) cysteine has been used in the chemical synthesis and semisynthesis of peptides and proteins. A method for rapid and efficient removal of the acetamidomethyl moiety using Pd(II) complexes in aqueous medium has been reported, which facilitated the synthesis of proteins like ubiquitin-like protein UBL-5 (Maity et al., 2016).

  • Metabolic Engineering for l-Cysteine Production : Corynebacterium glutamicum has been engineered for l-cysteine production, where overexpression of serine acetyltransferase (CysE), O-acetylserine sulfhydrylase (CysK), and the transcriptional regulator CysR led to an enhanced production of l-cysteine (Joo et al., 2017).

  • Nutritional Implications of L-Cysteine Metabolism : Research has been conducted on the metabolic pathways of L-cysteine catabolism to GSH, H2S, and taurine, highlighting its therapeutic and nutritional implications (Yin et al., 2016).

Safety And Hazards

The safety and hazards associated with “S-(Acetamidomethyl)-L-cysteine” are not fully known. It is recommended to handle this compound with care and follow appropriate safety protocols .

Future Directions

The future directions of “S-(Acetamidomethyl)-L-cysteine” research could involve further exploration of its synthesis, mechanism of action, and potential applications . This could lead to new insights and advancements in the field.

properties

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c1-4(9)8-3-12-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQYGJMNIDGZSG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28798-28-9 (hydrochloride)
Record name (S-Acetamidomethyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019647702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(Acetamidomethyl)-L-cysteine

CAS RN

19647-70-2
Record name S-(Acetamidomethyl)cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19647-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S-Acetamidomethyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019647702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(acetamidomethyl)-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name S-((ACETYLAMINO)METHYL)-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9A2W0W25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
S Minchev, NV Sofroniev - Liebigs Annalen der Chemie, 1987 - Wiley Online Library
The synthesis of oxidized glutathione and of its amide with 2‐amino‐2‐phenyl‐1H‐indene‐1,3(2H)‐dione is described. In the preparation of all peptide bonds (except for that of the …
D Veber, J Milkowski, S Varga… - Journal of the …, 1972 - ACS Publications
… A-ZivV-Butoxycarbonyl-S-acetamidomethyl-L-cysteine.20 Acmcysteine hydrochloride (68.4 g, 0.30 mol) was dissolved in 600 ml of dimethylformamide. Tetramethylguanidine (69 g, 0.6 …
Number of citations: 435 pubs.acs.org
JF Liu, XX Tang, B Jiang - Synthesis, 2002 - thieme-connect.com
The synthesis of N-fluorenylmethoxycarbonyl-N, S-dimethyl-l-Cysteine (1)[Fmoc, Me-Cys (Me)-OH] and N-fluorenylmethoxycarbonyl-N-methyl-S-acetamidomethyl-l-Cysteine (2)[Fmoc, …
Number of citations: 3 www.thieme-connect.com
A Mollica, F Feliciani, A Stefanucci… - Protein and Peptide …, 2010 - ingentaconnect.com
It has been recently reported that thiol groups could play an important role in the protection of neuronal cells in Alzheimer's disease (AD), prion disease (CJD) and Parkinson's disease (…
Number of citations: 7 www.ingentaconnect.com
A Alkali - studies
Number of citations: 0
JD Milkowski, V DF, R Hirschmann - 1980 - pascal-francis.inist.fr
Keyword (fr) ALPHA-AMINOACIDE COMPOSE ALIPHATIQUE COMPOSE SATURE AMINOSULFURE STEREOISOMERE L PREPARATION AMINOTHIOL SYNTHESE PEPTIDIQUE …
Number of citations: 26 pascal-francis.inist.fr
J Diaz, R Guegan, M Beaumont, J Benoit, J Clement… - Bioorganic …, 1979 - Elsevier
… S-Acetamidomethyl-L-cysteine … S-Acetamidomethyl-Lcysteine hydrochloride (2.1 g) was dissolved in water (20 ml) and treated with silver oxide (2.3 g). After 15 min, the mixture was …
Number of citations: 15 www.sciencedirect.com
JD Milkowski, DF Veber, R Hirschmann - Organic Syntheses, 2003 - Wiley Online Library
Thiol protection with the acetamidomethyl group: S‐acetamidomethyl‐l‐cysteine hydrochloride intermediate: N‐(hydroxymethyl) acetamide product: S‐acetamidomethyl‐l …
Number of citations: 0 onlinelibrary.wiley.com
BJ WILLIAMS, GT YOUNG - … : Proceedings of the …, 1979 - Pierce Chemical Company
Number of citations: 0
F Cheng, Y Hong, B Liao - CHEMICAL REAGENTS, 2005
Number of citations: 2

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